(1S,3S)-3-Hydroxycyclopentane acetic acid
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Overview
Description
(1S,3S)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
- Acid treatment of certain cyclopentane derivatives, including those related to (1S,3S)-3-hydroxycyclopentane acetic acid, results in products like 1-oxa-bicyclo[3.3.0]octane derivatives, showcasing its role in complex organic transformations (Kitagawa et al., 1980).
Biological Activity Studies
- Studies on similar compounds, like 1-aminocyclopentane-1,3-dicarboxylic acids, reveal their potential in activating metabotropic excitatory amino acid receptors, suggesting possible biological applications (Schoepp et al., 1991).
Nanomaterial Applications
- Treatment of tertiary/bridgehead alcohols, which can include compounds structurally related to this compound, is used for preparing diamondoid thiols for prospective nanoelectronic materials (Tkachenko et al., 2006).
Pharmacological Research
- Enantiomerically pure forms of similar compounds have been synthesized from L-aspartic acid, indicating a methodology for creating nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).
Bio-Oil and Renewable Energy Research
- The compound's derivatives are studied in the conversion of bio-oil acids and esters over equilibrium FCC catalysts, highlighting its relevance in renewable energy research (Bertero et al., 2013).
Synthesis of Chiral Molecules
- Research on the stereoselective synthesis of cyclopentane derivatives, closely related to this compound, is significant for the development of chiral molecules in pharmaceutical research (Gong et al., 2020).
properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.2 |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
IKGUMJUGKJCELW-WDSKDSINSA-N |
SMILES |
O[C@@H]1C[C@@H](CC(O)=O)CC1 |
synonyms |
2-((1S,3S)-3-hydroxycyclopentyl)acetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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